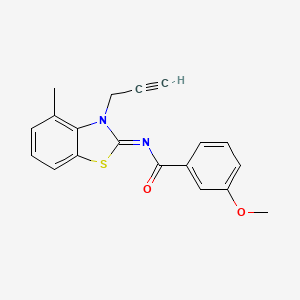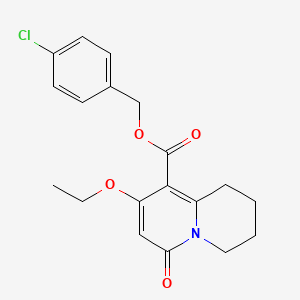![molecular formula C16H30N2OS B2737414 3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide CAS No. 2415572-21-1](/img/structure/B2737414.png)
3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TH-PVP and is a member of the cathinone family of compounds. TH-PVP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of TH-PVP is not fully understood, but it is thought to involve the modulation of neurotransmitter release and reuptake. TH-PVP has been found to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, TH-PVP increases the concentration of dopamine in the synapse, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects:
TH-PVP has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. TH-PVP has also been found to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects make TH-PVP a valuable tool for researchers studying the central nervous system and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TH-PVP is its ability to modulate neurotransmitter release and reuptake, which makes it a valuable tool for studying the mechanisms of action of cathinone compounds. However, there are also several limitations to using TH-PVP in lab experiments. One of the main limitations is the potential for toxicity, as TH-PVP has been found to have neurotoxic effects in some studies. Additionally, TH-PVP can be difficult to obtain and may be expensive, making it less accessible to some researchers.
Zukünftige Richtungen
There are many potential future directions for research on TH-PVP and other cathinone compounds. One area of interest is the development of new cathinone derivatives with improved selectivity and reduced toxicity. Another area of interest is the use of cathinone compounds as potential treatments for drug addiction, as they have been found to modulate the same neurotransmitter systems that are involved in addiction. Additionally, further research is needed to fully understand the mechanisms of action of cathinone compounds and their potential applications in scientific research.
Synthesemethoden
The synthesis of TH-PVP is a complex process that involves several steps. The first step involves the synthesis of 1-(thian-4-yl)piperidine, which is then reacted with 3-methylbutanoyl chloride to yield the final product. This synthesis method has been well-established in the scientific literature and has been used by many researchers to obtain TH-PVP for their experiments.
Wissenschaftliche Forschungsanwendungen
TH-PVP has been used in a variety of scientific research applications, including studies on the central nervous system, drug addiction, and metabolism. One of the primary uses of TH-PVP is in the study of the mechanisms of action of cathinone compounds. TH-PVP has been found to interact with several neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are all involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
3-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2OS/c1-13(2)11-16(19)17-12-14-3-7-18(8-4-14)15-5-9-20-10-6-15/h13-15H,3-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYZRWVAYUAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1CCN(CC1)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)
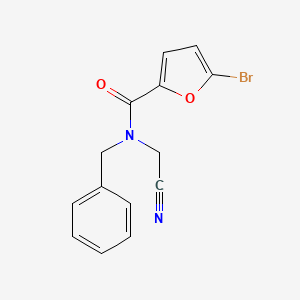
![2-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2737345.png)
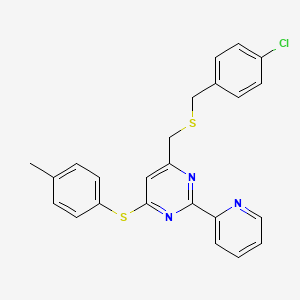
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)
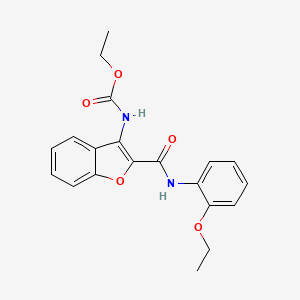
![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)
